Cancer/testis antigen 1 (86-97), also known as New York esophageal squamous cell carcinoma 1, is a member of the cancer/testis antigen family. This family of proteins is characterized by their restricted expression to germ cells in normal tissues and their aberrant expression in various malignancies, making them promising targets for cancer immunotherapy. The gene encoding this antigen is located on the X chromosome at the Xq28 region and has been identified as a significant player in eliciting immune responses against tumors.
Cancer/testis antigen 1 (86-97) is categorized under cancer/testis antigens, which are primarily expressed in the testis and certain tumors. These antigens are known for their ability to provoke strong immune responses, particularly in the context of cancer, where they can serve as biomarkers for tumor presence and progression. The classification of this antigen within the cancer/testis family highlights its potential role in tumor immunology and therapy .
The synthesis of Cancer/testis antigen 1 (86-97) involves several advanced techniques:
These methods facilitate the detailed study of the antigen's structure, function, and potential therapeutic applications.
Cancer/testis antigen 1 (86-97) is a protein consisting of 180 amino acids with a molecular weight of approximately 18 kDa. Its structure features:
The secondary structure predictions suggest that the N-terminal domain exhibits flexible conformations, while the C-terminal domain maintains a more rigid helical structure. This structural arrangement is critical for its interaction with immune system components.
Cancer/testis antigen 1 (86-97) participates in several biochemical reactions relevant to tumor biology:
These reactions underscore the complexity of Cancer/testis antigen 1's role in tumor immunology.
The mechanism by which Cancer/testis antigen 1 (86-97) exerts its effects involves several key processes:
This mechanism highlights its potential as a target for immunotherapeutic strategies.
Cancer/testis antigen 1 (86-97) exhibits several notable physical and chemical properties:
These properties are critical for understanding how this antigen behaves in biological systems.
The primary applications of Cancer/testis antigen 1 (86-97) are found within cancer research and therapy:
The discovery of Cancer/Testis Antigens (CTAs) began in 1991 with the identification of MAGE-A1 (Melanoma-Associated Antigen 1) by Boon et al. using cytotoxic T-lymphocyte (CTL) epitope cloning in melanoma patients. This breakthrough revealed a novel class of antigens expressed in tumors but absent in most normal tissues except testis and placenta [1] [4]. The subsequent development of SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) in 1995 accelerated CTA discovery, leading to the identification of pivotal members like NY-ESO-1 (CTAG1) and SSX-2 [1] [8]. By 2023, over 140 CTAs across 70+ gene families were cataloged in the Ludwig Institute’s CTDatabase, organized into two subclasses:
Table 1: Classification of Major CTA Families
Category | Examples | Chromosomal Location | Expression in Normal Tissues |
---|---|---|---|
X-CTAs | MAGE-A, NY-ESO-1 | Xq28, Xp11.2 | Testis (spermatogonia), placenta |
Non-X-CTAs | BAGE, SPO11 | 21p11.1, 20q13.2 | Testis (spermatocytes) |
CTAG1 (NY-ESO-1) is among the most immunogenic X-CTAs, identified via SEREX in esophageal cancer [1] [8]. In germline biology, it is transiently expressed during spermatogenesis but silenced in somatic tissues by promoter hypermethylation [1] [4]. In oncogenesis, CTAG1 is aberrantly re-expressed in diverse cancers (e.g., melanoma, ovarian, and lung carcinomas) and drives malignant phenotypes through:
The CTAG1 (86-97) peptide (sequence: SLLMWITQCFL) is a linear epitope within the N-terminal domain of NY-ESO-1. Its immunodominance arises from:
Table 2: Characteristics of CTAG1 (86-97) Epitope
Property | Detail | Functional Implication |
---|---|---|
Amino Acid Sequence | SLLMWITQCFL | Determines HLA binding affinity |
HLA Restriction | HLA-A*02:01 | Enables CD8+ T-cell responses |
Structural Location | N-terminal domain, solvent-exposed loop | Accessible for proteasomal processing |
Key Residues | Leu91, Cys94 | Mediates protein-protein interactions |
This epitope’s dual role as an immunogenic target and functional domain underscores its therapeutic relevance in cancer vaccine design [4] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8